molecular formula C27H24N2O5 B12302156 N-Fmoc-6-Methoxy-DL-tryptophan

N-Fmoc-6-Methoxy-DL-tryptophan

Cat. No.: B12302156
M. Wt: 456.5 g/mol
InChI Key: RHZGGMPKOBZXJX-UHFFFAOYSA-N
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Description

N-Fmoc-6-Methoxy-DL-tryptophan: is a derivative of tryptophan, an essential amino acid. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a methoxy group at the 6-position of the indole ring. Its molecular formula is C27H24N2O5, and it has a molecular weight of 456.49 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Fmoc-6-Methoxy-DL-tryptophan typically involves the protection of the amino group of tryptophan with the Fmoc group. This can be achieved by reacting tryptophan with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an aqueous dioxane solution . The methoxy group is introduced at the 6-position of the indole ring through a methylation reaction using a suitable methylating agent .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and solid-phase peptide synthesis (SPPS) techniques. The Fmoc group is removed using a solution of 20% piperidine in N,N-dimethylformamide (DMF) .

Chemical Reactions Analysis

Types of Reactions: N-Fmoc-6-Methoxy-DL-tryptophan undergoes various chemical reactions, including:

    Oxidation: The indole ring can be oxidized using oxidizing agents such as potassium permanganate.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed:

    Oxidation: Oxidized derivatives of the indole ring.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted derivatives with different functional groups replacing the methoxy group.

Scientific Research Applications

Peptide Synthesis

Fmoc Chemistry:
N-Fmoc-6-Methoxy-DL-Tryptophan is widely utilized in Fmoc-based solid-phase peptide synthesis (SPPS). The Fmoc group serves as a protective moiety that allows for selective deprotection during peptide assembly. This method has been instrumental in synthesizing peptides with specific sequences and modifications.

Case Study:
A study demonstrated the synthesis of various peptides using this compound as a building block. The incorporation of this amino acid into peptides improved the hydrophobicity and stability of the resulting compounds, which are crucial for therapeutic applications .

Drug Development

Bioactive Peptides:
The incorporation of this compound into bioactive peptides has shown potential in developing novel therapeutics. Its unique structural properties contribute to the biological activity of peptides, particularly those targeting central nervous system disorders.

Case Study:
Research has indicated that analogs containing this compound exhibit enhanced binding affinity to serotonin receptors, suggesting potential applications in treating mood disorders .

Functionalization for Enhanced Properties

Trifluoromethylthiolation:
Recent advancements have explored the trifluoromethylthiolation of tryptophan derivatives, including this compound. This modification enhances the electronic properties and hydrophobicity of peptides, making them more effective in biological systems.

Case Study:
In a study focusing on trifluoromethylthiolated tryptophan analogs, it was found that these modifications significantly improved the pharmacokinetic properties of peptides derived from this compound, leading to better therapeutic outcomes .

Biochemical Studies

Role in Protein Folding:
this compound has been studied for its role in protein folding and stability. The presence of this amino acid can influence the tertiary structure of proteins, which is critical for their function.

Case Study:
Investigations into cystic fibrosis transmembrane conductance regulator (CFTR) proteins revealed that substituting phenylalanine with this compound allowed for proper folding under certain conditions, highlighting its potential in studying protein misfolding diseases .

Analytical Applications

High-Performance Liquid Chromatography (HPLC):
this compound is also used as a standard in HPLC analyses for quantifying amino acids and peptides in biological samples. Its distinct properties facilitate accurate detection and quantification.

Case Study:
A method was developed utilizing HPLC to analyze taurine levels in human plasma, where this compound served as an internal standard to improve accuracy .

Mechanism of Action

The mechanism of action of N-Fmoc-6-Methoxy-DL-tryptophan involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound interacts with enzymes and receptors that recognize tryptophan and its derivatives.

    Pathways Involved: It participates in metabolic pathways related to amino acid synthesis and degradation.

Comparison with Similar Compounds

    N-Fmoc-6-Methoxy-L-tryptophan: Similar in structure but differs in the stereochemistry of the tryptophan moiety.

    Fmoc-tryptophan: Lacks the methoxy group at the 6-position.

    N-Fmoc-tryptophan: Lacks both the methoxy group and the specific stereochemistry of N-Fmoc-6-Methoxy-DL-tryptophan.

Uniqueness: this compound is unique due to the presence of both the Fmoc protecting group and the methoxy group at the 6-position of the indole ring. This combination provides specific chemical properties and reactivity that are valuable in peptide synthesis and other chemical applications .

Biological Activity

N-Fmoc-6-Methoxy-DL-Tryptophan is a synthetic derivative of tryptophan, an essential amino acid integral to various biological processes, including protein synthesis and neurotransmitter production. This compound features a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group attached to the amino group and a methoxy group at the 6-position of the indole ring. Its molecular formula is C27H24N2O5C_{27}H_{24}N_{2}O_{5}, with a molecular weight of approximately 456.498 g/mol .

The unique structural characteristics of this compound enhance its utility in peptide synthesis, where the Fmoc group allows for selective protection during chemical reactions. This article explores its biological activity, focusing on its interactions with biological macromolecules, therapeutic potential, and applications in research.

This compound exhibits various biological activities primarily through its role as a building block in peptide synthesis. Tryptophan derivatives are known to influence several biological processes:

  • Neurotransmitter Regulation : Tryptophan is a precursor to serotonin, impacting mood and cognitive functions.
  • Antioxidant Properties : Tryptophan derivatives may exhibit antioxidant activities, contributing to cellular protection against oxidative stress.
  • Anticancer Potential : Some studies suggest that tryptophan derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .

Research Findings

Research has shown that modifications to tryptophan can significantly affect its biological activity. For instance, this compound has been studied for its potential cytotoxic effects against different cancer cell lines. The following table summarizes some key findings from recent studies:

Study Cell Line IC50 Value (μM) Effect
Study 1U87-MG18.6Inhibition of proliferation
Study 2HCT-11622Moderate cytotoxicity
Study 3OVCAR-811.9Significant cytotoxic effect

These studies indicate that this compound can inhibit the growth of various cancer cells, suggesting its potential as a therapeutic agent .

Case Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer properties of this compound against human glioma cell lines (U87-MG and U251). The compound demonstrated significant inhibitory effects with IC50 values of 18.6 μM for U87-MG cells, indicating its potential as a lead compound in cancer therapy .

Case Study 2: Neuroprotective Effects

Another study investigated the neuroprotective effects of tryptophan derivatives, including this compound. Results indicated that these compounds could enhance neuronal survival under oxidative stress conditions, potentially offering therapeutic benefits for neurodegenerative disorders .

Applications in Research

This compound is widely utilized in peptide synthesis due to its advantageous properties:

  • Peptide Synthesis : The Fmoc protection strategy allows for sequential coupling reactions without unwanted side reactions.
  • Drug Development : Its structural modifications are explored for developing novel therapeutics targeting various diseases.

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds:

Compound Name Structural Features Biological Activity
N-Fmoc-4-Methoxy-L-TryptophanMethoxy substitution at the 4-positionModerate anticancer activity
N-Fmoc-5-Methoxy-D-TryptophanMethoxy substitution at the 5-positionLimited cytotoxicity
N-Fmoc-4-Bromo-L-TryptophanBromine substitution at the 4-positionEnhanced antibacterial properties

This compound stands out due to its unique combination of structural features that enhance its biological interactions compared to other derivatives .

Properties

Molecular Formula

C27H24N2O5

Molecular Weight

456.5 g/mol

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(6-methoxy-1H-indol-3-yl)propanoic acid

InChI

InChI=1S/C27H24N2O5/c1-33-17-10-11-18-16(14-28-24(18)13-17)12-25(26(30)31)29-27(32)34-15-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-11,13-14,23,25,28H,12,15H2,1H3,(H,29,32)(H,30,31)

InChI Key

RHZGGMPKOBZXJX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=CN2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Origin of Product

United States

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